

# R-1487: A Potent and Selective p38 $\alpha$ Mitogen-Activated Protein Kinase Inhibitor

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## Compound of Interest

Compound Name: R 1487

Cat. No.: B1678696

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## Abstract

R-1487 is a highly potent and selective, orally bioavailable small molecule inhibitor of p38 $\alpha$  mitogen-activated protein kinase (MAPK). Its high affinity and selectivity for p38 $\alpha$  make it a valuable tool for investigating the physiological and pathological roles of this key signaling protein. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of R-1487, including detailed experimental methodologies and a summary of its effects on inflammatory cytokine production.

## Chemical Structure and Properties

R-1487, also known by its IUPAC name 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one, is a synthetic compound with the molecular formula C<sub>19</sub>H<sub>18</sub>F<sub>2</sub>N<sub>4</sub>O<sub>3</sub>. The hydrochloride salt has a molecular weight of 424.83 g/mol .

Table 1: Physicochemical Properties of R-1487

Property	Value	Reference
IUPAC Name	6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one	
Synonyms	R1487, R-1487	
CAS Number	449811-92-1 (free base); 449808-64-4 (hydrochloride)	
Molecular Formula	C <sub>19</sub> H <sub>18</sub> F <sub>2</sub> N <sub>4</sub> O <sub>3</sub> (free base); C <sub>19</sub> H <sub>19</sub> ClF <sub>2</sub> N <sub>4</sub> O <sub>3</sub> (hydrochloride)	
Molecular Weight	388.37 g/mol (free base); 424.83 g/mol (hydrochloride)	
Appearance	Solid powder	
Solubility	Soluble in DMSO	

## Mechanism of Action and Biological Activity

R-1487 is a potent and highly selective inhibitor of p38 $\alpha$  MAPK, a key enzyme in the cellular response to external stresses and a critical regulator of the production of pro-inflammatory cytokines.

## Kinase Inhibition

R-1487 exhibits sub-nanomolar affinity for p38 $\alpha$  and demonstrates significant selectivity over the closely related p38 $\beta$  isoform and other kinases.

Table 2: In Vitro Kinase Inhibition Profile of R-1487

Target	Assay Type	Value	Reference
p38 $\alpha$	Kd	0.2 nM	[1]
p38 $\beta$	Kd	29 nM	[1]
p38 $\alpha$	IC <sub>50</sub>	10 nM	[2]

## Inhibition of Pro-inflammatory Cytokine Production

Consistent with its inhibition of p38 $\alpha$ , R-1487 effectively suppresses the production of key pro-inflammatory cytokines in cellular assays.

Table 3: In Vitro Inhibition of Cytokine Production by R-1487

Assay	Cell Type	Stimulant	Cytokine	IC <sub>50</sub>	Reference
TNF $\alpha$ Production	THP-1 cells	LPS	TNF $\alpha$	Not explicitly stated, but inhibition is demonstrated	
IL-1 $\beta$ Production	Human Whole Blood	LPS	IL-1 $\beta$	200 nM	[1]

## In Vivo Efficacy

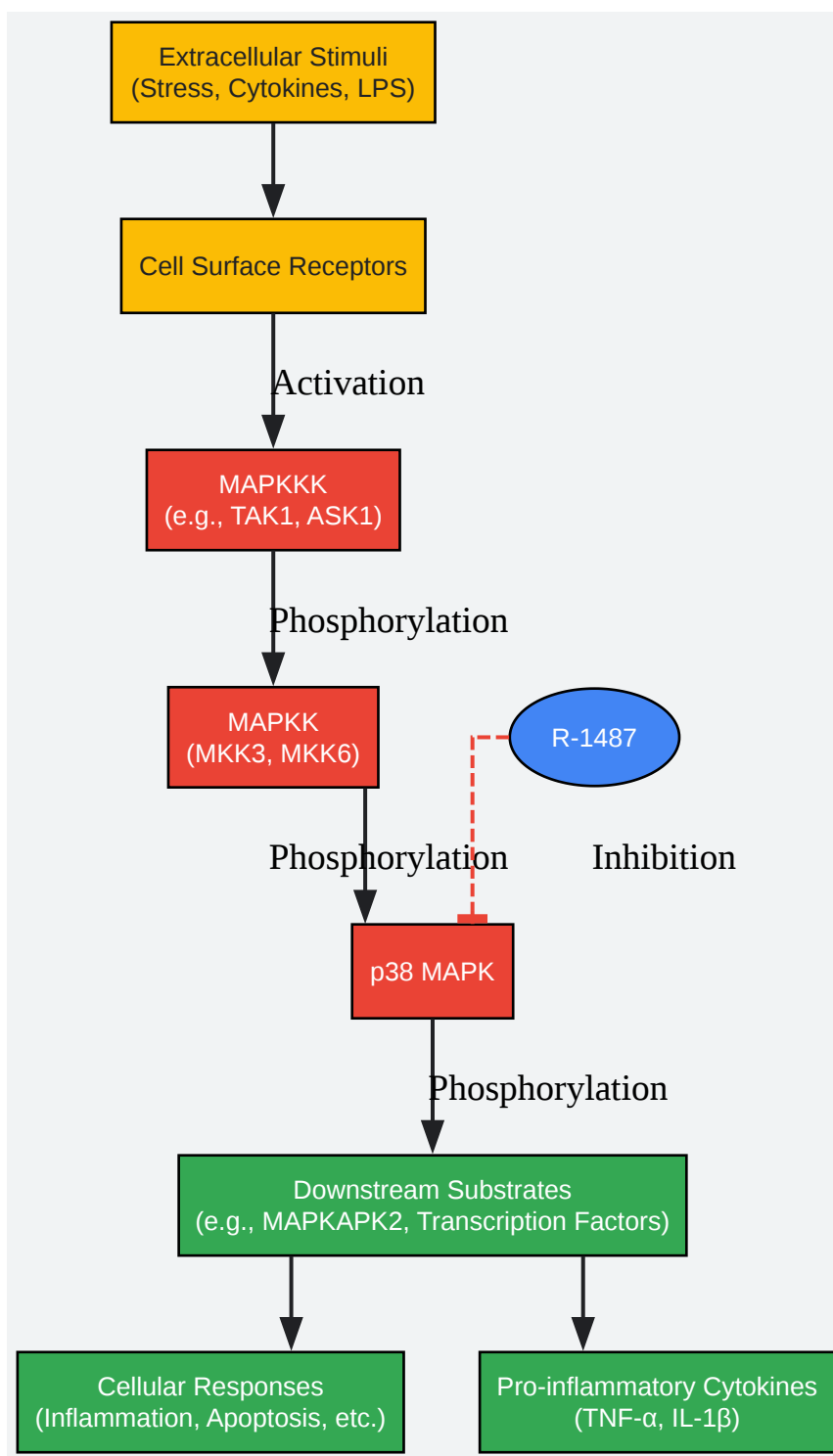
Preclinical studies in animal models have demonstrated the in vivo anti-inflammatory activity of R-1487. Oral administration of R-1487 leads to a dose-dependent reduction in serum levels of TNF $\alpha$  and IL-1 $\beta$ . The compound has shown efficacy in rodent models of rheumatoid arthritis.

Table 4: Oral Bioavailability of R-1487

Species	Dose	Oral Bioavailability (%)	Reference
Monkey	10 mg/kg	51.6	<a href="#">[1]</a>
Rat	10 mg/kg	29.3	<a href="#">[1]</a>
Dog	10 mg/kg	10.3	<a href="#">[1]</a>

## Signaling Pathway

R-1487 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key cascade in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines.



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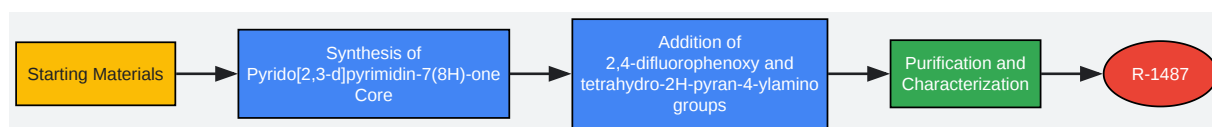
Caption: The p38 MAPK signaling cascade and the inhibitory action of R-1487.

## Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of R-1487. For specific experimental details, it is recommended to consult the primary literature, particularly Goldstein DM et al., J Med Chem. 2011 Apr 14;54(7):2255-65.

## Synthesis of R-1487

A detailed, step-by-step synthesis protocol for R-1487 is described in the primary literature. The general synthetic strategy involves the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by the introduction of the 2,4-difluorophenoxy and tetrahydro-2H-pyran-4-ylamino moieties.



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Caption: General workflow for the chemical synthesis of R-1487.

## p38 $\alpha$ Kinase Assay

Objective: To determine the in vitro inhibitory activity of R-1487 against p38 $\alpha$  kinase.

Methodology:

- Reagents and Materials:
  - Recombinant human p38 $\alpha$  enzyme
  - Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - ATP
  - Substrate (e.g., ATF2)
  - R-1487 (or other test compounds) dissolved in DMSO
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

- Microplate reader
- Procedure:
  1. Prepare serial dilutions of R-1487 in kinase buffer.
  2. In a microplate, add the p38 $\alpha$  enzyme, the substrate, and the test compound dilutions.
  3. Initiate the kinase reaction by adding ATP.
  4. Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at room temperature).
  5. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
  6. Calculate the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## TNF $\alpha$ Release Assay in THP-1 Cells

Objective: To measure the effect of R-1487 on the production and release of TNF $\alpha$  from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Methodology:

- Reagents and Materials:
  - THP-1 cells
  - Cell culture medium (e.g., RPMI-1640 with FBS)
  - LPS from *E. coli*
  - R-1487 (or other test compounds) dissolved in DMSO
  - TNF $\alpha$  ELISA kit
  - Microplate reader

- Procedure:
  1. Culture THP-1 cells to the desired density.
  2. Pre-treat the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).
  3. Stimulate the cells with LPS to induce TNF $\alpha$  production.
  4. Incubate the cells for an appropriate period (e.g., 4-24 hours).
  5. Collect the cell culture supernatant.
  6. Measure the concentration of TNF $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
  7. Determine the IC<sub>50</sub> value for the inhibition of TNF $\alpha$  release.

## IL-1 $\beta$ Release Assay in Human Whole Blood

Objective: To assess the inhibitory effect of R-1487 on LPS-induced IL-1 $\beta$  production in a more physiologically relevant human whole blood matrix.

Methodology:

- Reagents and Materials:
  - Freshly drawn human whole blood from healthy donors (with anticoagulant)
  - LPS from E. coli
  - R-1487 (or other test compounds) dissolved in DMSO
  - IL-1 $\beta$  ELISA kit
  - Microplate reader
- Procedure:
  1. Dilute the whole blood with cell culture medium.



2. Pre-incubate the diluted blood with different concentrations of R-1487.
3. Add LPS to stimulate IL-1 $\beta$  production.
4. Incubate the samples for an extended period (e.g., 18-24 hours) at 37°C in a CO<sub>2</sub> incubator.
5. Centrifuge the samples to separate the plasma.
6. Measure the IL-1 $\beta$  concentration in the plasma using a commercial ELISA kit.
7. Calculate the IC<sub>50</sub> value for the inhibition of IL-1 $\beta$  production.

## Conclusion

R-1487 is a valuable research tool for studying the p38 $\alpha$  MAPK signaling pathway and its role in inflammation and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both in vitro and in vivo investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the biological effects of this potent inhibitor.

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## References

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